molecular formula C7H11FO2 B2641331 [4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol CAS No. 2580210-98-4

[4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol

Cat. No. B2641331
CAS RN: 2580210-98-4
M. Wt: 146.161
InChI Key: PPNJHUZPQPKEOX-UHFFFAOYSA-N
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Description

“[4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol” is a chemical compound with the CAS Number: 2418722-45-7 . It has a molecular weight of 146.16 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanol . The InChI Code for this compound is 1S/C7H11FO2/c8-3-7-1-6(2-7,4-9)5-10-7/h9H,1-5H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 146.16 . It is in liquid form . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

  • Synthesis of Fluorinated Analogs : A significant application is in the synthesis of fluorinated analogs of naturally occurring compounds. Tkachenko et al. (2009) synthesized the first fluorinated analogue of 2,4-methanoproline, 4-fluoro-2,4-methanoproline, from commercially available methyl 2-fluoroacrylate, indicating the potential for creating novel compounds with modified properties (Tkachenko et al., 2009).

  • Stereoselective Syntheses : Krow et al. (2004) focused on the stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes. They achieved this by rearrangements of iodides to alcohols and alcohols to fluorides, showcasing the versatility of this compound in creating diverse derivatives (Krow et al., 2004).

  • Synthesis of 2-Azabicyclohexanes : The synthesis of 2-azabicyclo[2.1.1]hexanes, which share a similar structure, has been achieved by Stevens and Kimpe (1996). They utilized 3-(chloromethyl)cyclobutanone and reductive cyclization to create the compound, contributing to the field of cyclic compound synthesis (Stevens & Kimpe, 1996).

  • Methanolysis Studies : Lim, McGee, and Sieburth (2002) conducted methanolysis studies on a related compound, bicyclo[3.1.0]hexane, indicating its potential in chemical reactions involving methanolysis and the cleavage of activated cyclopropane bonds (Lim et al., 2002).

  • Rearrangement Routes : Research by Krow et al. (2002) on the synthesis of functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane demonstrates the application in creating methano-bridged pyrrolidines. This study shows the compound's utility in complex organic synthesis and rearrangement routes (Krow et al., 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[4-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c8-3-6-1-7(2-6,4-9)10-5-6/h9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNJHUZPQPKEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CO)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol

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